Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrClF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and chlorine (Cl2) under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures. The process is monitored to ensure the purity and yield of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-6-chloro-4-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5BrClF3O2 |
---|---|
Molecular Weight |
317.48 g/mol |
IUPAC Name |
methyl 2-bromo-4-chloro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrClF3O2/c1-16-8(15)7-5(9(12,13)14)2-4(11)3-6(7)10/h2-3H,1H3 |
InChI Key |
RPHQUHWIHWWAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.